Cas no 61858-39-7 (2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride)
2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
- 2-AMINO-1-(3-BROMO-PHENYL)-ETHANONE HYDROCHLORIDE
- 2-AMINO-3'-BROMOACETOPHENONE HYDROCHLORIDE
- Ethanone,2-amino-1-(3-bromophenyl)-, hydrochloride (1:1)
- 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride
- Ethanone, 2-amino-1-(3-bromophenyl)-, hydrochloride
- NIOSH/AM5830000
- UBJDGVBOZSLUCW-UHFFFAOYSA-N
- NSC23307
- STL227154
- BBL019746
- KM0549
- 9285AB
- 2-amino-1-(3-bromophenyl)ethanone
-
- MDL: MFCD00193063
- Inchi: 1S/C8H8BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H
- InChI Key: UBJDGVBOZSLUCW-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(CN)=O.Cl
Computed Properties
- Exact Mass: 248.95600
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 149
- Topological Polar Surface Area: 43.1
Experimental Properties
- PSA: 43.09000
- LogP: 3.09280
2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0583S-1g |
2-Amino-1-(3-bromo-phenyl)-ethanone hydrochloride |
61858-39-7 | 96% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0583S-5g |
2-Amino-1-(3-bromo-phenyl)-ethanone hydrochloride |
61858-39-7 | 96% | 5g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0583S-25g |
2-Amino-1-(3-bromo-phenyl)-ethanone hydrochloride |
61858-39-7 | 96% | 25g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0583S-500mg |
2-Amino-1-(3-bromo-phenyl)-ethanone hydrochloride |
61858-39-7 | 96% | 500mg |
746.28CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0583S-250mg |
2-Amino-1-(3-bromo-phenyl)-ethanone hydrochloride |
61858-39-7 | 96% | 250mg |
661.47CNY | 2021-05-08 | |
| ChemScence | CS-0037552-1g |
2-Amino-1-(3-bromophenyl)ethan-1-one hydrochloride |
61858-39-7 | 1g |
$140.0 | 2022-04-27 | ||
| ChemScence | CS-0037552-5g |
2-Amino-1-(3-bromophenyl)ethan-1-one hydrochloride |
61858-39-7 | 5g |
$490.0 | 2021-09-02 | ||
| Fluorochem | 030628-1g |
2-Amino-1-(3-bromo-phenyl)-ethanone; hydrochloride |
61858-39-7 | 95% | 1g |
£112.00 | 2022-03-01 | |
| Fluorochem | 030628-5g |
2-Amino-1-(3-bromo-phenyl)-ethanone; hydrochloride |
61858-39-7 | 95% | 5g |
£336.00 | 2022-03-01 | |
| Fluorochem | 030628-25g |
2-Amino-1-(3-bromo-phenyl)-ethanone; hydrochloride |
61858-39-7 | 95% | 25g |
£1174.00 | 2022-03-01 |
2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride Suppliers
2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride
Professional Introduction to 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride (CAS No. 61858-39-7)
2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride, identified by its Chemical Abstracts Service (CAS) number 61858-39-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of α-amino ketones, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both amino and carbonyl functional groups, as well as a brominated aromatic ring, contribute to its unique reactivity and biological profile.
The hydrochloride salt form of 2-amino-1-(3-bromophenyl)ethan-1-one enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations. This property is particularly advantageous in medicinal chemistry, where solubility is a critical factor in drug bioavailability and efficacy. The compound’s molecular structure also suggests potential interactions with biological targets such as enzymes and receptors, which are pivotal in modulating physiological processes.
Recent advancements in chemical biology have highlighted the importance of α-amino ketones in the design of novel therapeutic agents. Studies have demonstrated that these compounds can serve as key intermediates in the synthesis of more complex molecules with enhanced pharmacological properties. For instance, derivatives of 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride have been explored for their potential in inhibiting specific enzymatic pathways associated with inflammatory diseases and cancer. The bromine substituent on the aromatic ring further expands its synthetic utility, allowing for further functionalization via cross-coupling reactions and other palladium-catalyzed transformations.
In the realm of medicinal chemistry, the development of small-molecule inhibitors remains a cornerstone strategy for treating a wide array of diseases. The amino group in 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride provides a site for hydrogen bonding interactions with biological targets, while the ketone group can engage in dipole-dipole interactions or participate in Michael addition reactions. These features make it a versatile scaffold for designing molecules that can modulate protein function. Moreover, the presence of a halogenated aromatic ring enhances lipophilicity, which is often crucial for crossing biological membranes and achieving target engagement.
Current research has also explored the antimicrobial properties of α-amino ketones. Preliminary studies suggest that compounds structurally related to 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride may exhibit activity against resistant bacterial strains by interfering with essential metabolic pathways. The unique combination of functional groups in this molecule allows it to mimic natural substrates or inhibitors, thereby disrupting microbial growth. Such findings are particularly relevant in an era where antibiotic resistance poses a significant global health challenge.
The synthesis of 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps typically include bromination of an aromatic precursor followed by condensation with an appropriate aldehyde or ketone derivative. The final step involves salt formation with hydrochloric acid to improve stability and handling properties. Advances in catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, have streamlined these synthetic routes, enabling higher yields and purities. These improvements are essential for both academic research and industrial-scale production.
The pharmacological evaluation of 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride has revealed promising activities in preclinical models. In vitro assays have shown that this compound can inhibit enzymes involved in signal transduction pathways relevant to neurodegenerative diseases. Additionally, its ability to modulate receptor binding has been investigated for potential applications in central nervous system disorders. While further research is needed to fully elucidate its therapeutic profile, these initial findings underscore its significance as a lead compound for drug discovery.
The role of computational chemistry has become increasingly integral in optimizing the pharmacokinetic properties of novel compounds like 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other critical parameters before conducting expensive experimental trials. Such simulations have guided the modification of substituents on the aromatic ring to enhance selectivity and reduce off-target effects. This interdisciplinary approach accelerates the drug development pipeline by prioritizing promising candidates based on robust computational data.
Future directions in the study of 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride may involve exploring its role as a building block for more complex drug candidates. By leveraging its structural features, chemists can design libraries of derivatives with tailored biological activities through combinatorial chemistry or high-throughput screening methods. Such strategies aim to identify novel therapeutics with improved efficacy and reduced toxicity profiles compared to existing treatments.
The versatility of α-amino ketones underscores their enduring relevance in pharmaceutical research. As synthetic methodologies continue to evolve, new opportunities will arise for harnessing compounds like 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride (CAS No. 61858-39-7). Whether through innovative synthetic routes or groundbreaking pharmacological applications, this molecule exemplifies the dynamic interplay between chemistry and medicine that drives advancements toward better healthcare solutions.
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